1-Hydroxyanthraquinone

Übersicht

Beschreibung

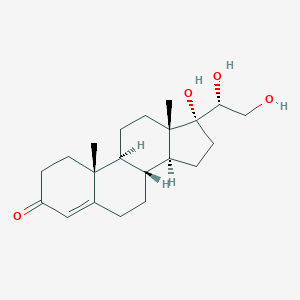

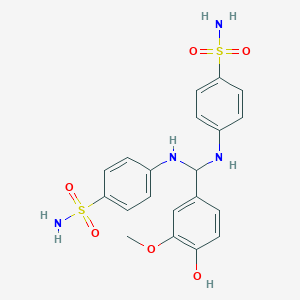

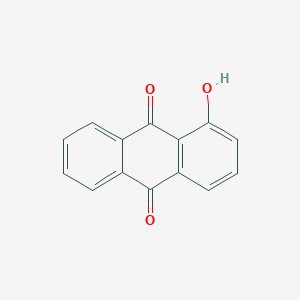

1-Hydroxyanthraquinon, auch bekannt als 1-Hydroxy-9,10-Anthrachinon, ist eine organische Verbindung, die zur Klasse der Hydroxyanthrachinone gehört. Diese Verbindungen sind Derivate von Anthrachinon, bei denen ein Wasserstoffatom durch eine Hydroxylgruppe ersetzt ist. Die Summenformel von 1-Hydroxyanthraquinon ist C({14})H({8})O({3}). Diese Verbindung ist bekannt für ihre leuchtende Farbe und wird in verschiedenen Anwendungen eingesetzt, darunter Farbstoffe und Pigmente {_svg_1}.

Wirkmechanismus

Target of Action

1-Hydroxyanthraquinone, a derivative of anthraquinone, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Mode of Action

The mode of action of this compound involves various mechanisms. It inhibits biofilm formation, destroys the cell wall, inhibits endotoxins, and blocks the synthesis of nucleic acids and proteins . It also interferes with energy metabolism and other substances .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . The compound’s interaction with these proteins can influence various pathways, leading to changes in cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Pharmacokinetics

The pharmacokinetics of anthraquinones, including this compound, are complex. They are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . Metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The result of this compound’s action is multifaceted. It has been shown to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It can inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .

Biochemische Analyse

Biochemical Properties

1-Hydroxyanthraquinone interacts with essential cellular proteins . It has been found to inhibit cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis and tumor angiogenesis . It also regulates the host immune response, has antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance .

Molecular Mechanism

The molecular mechanism of this compound involves excited-state intramolecular proton transfer . This process is investigated using quantum mechanics/molecular mechanics–molecular dynamics (QM/MM–MD) simulation . The time scale of the intramolecular proton transfer is determined to be about 32 fs .

Temporal Effects in Laboratory Settings

In laboratory settings, the excited state intramolecular proton transfer dynamics of this compound in solution have been investigated by femtosecond transient absorption spectroscopy and quantum chemistry calculations . The reaction dynamics show that the rate of proton transfer is inversely proportional to the polarity of the solvents .

Metabolic Pathways

The metabolic pathways of this compound involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes . Of note, anthraquinones can be transformed into each other .

Transport and Distribution

Anthraquinones, including this compound, are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . These include blood, intestines, stomach, liver, lung, kidney, and fat .

Vorbereitungsmethoden

1-Hydroxyanthraquinon kann durch verschiedene Verfahren synthetisiert werden:

Hydrolyse von 1-Nitroanthrachinon: Dieses Verfahren beinhaltet die Hochtemperaturhydrolyse von 1-Nitroanthrachinon in Gegenwart von Calciumhydroxid oder Pyridin.

Wasserige Hydrolyse von 1-Anthrachinonsulfonsäure: Dieses Verfahren beinhaltet die Hochtemperaturhydrolyse von 1-Anthrachinonsulfonsäure mit Alkali in wässriger Lösung.

Oxidation von Anthracen oder Anthrachinon: Dieses Verfahren beinhaltet die Oxidation von Anthracen oder Anthrachinon in einem wässrigen System mit Luft und Bromid bei etwa 260 °C unter einem Druck von 75 Atmosphären.

Analyse Chemischer Reaktionen

1-Hydroxyanthraquinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Reduktion von 1-Hydroxyanthraquinon kann zur Bildung von 1-Aminoanthrachinon führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Kaliumcarbonat und verschiedene Arylboronsäuren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-Hydroxyanthraquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener Farbstoffe und Pigmente verwendet.

Biologie: Diese Verbindung wurde auf ihre potenziellen Antikrebsaktivitäten untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-Hydroxyanthraquinon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie der DNA-Topoisomerase. Die Verbindung interkaliert in die DNA, hemmt die Aktivität der Topoisomerase und verhindert so die DNA-Replikation und -Transkription . Dieser Mechanismus ist besonders relevant für seine Antikrebsaktivität, da er die Apoptose von Krebszellen induziert, indem er ihre DNA-Prozesse stört .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxyanthraquinon kann mit anderen Hydroxyanthrachinonen verglichen werden, wie z. B.:

1,4-Dihydroxyanthrachinon (Chinizarin): Diese Verbindung hat zwei Hydroxylgruppen und wird häufig als Farbstoff verwendet.

1,5-Dihydroxyanthrachinon: Ähnlich wie 1-Hydroxyanthraquinon wird diese Verbindung bei der Synthese von Farbstoffen und Pigmenten verwendet.

1,8-Dihydroxyanthrachinon: Diese Verbindung findet ebenfalls Anwendung in der Farbstoffsynthese und zeigt ähnliche chemische Eigenschaften.

Die Einzigartigkeit von 1-Hydroxyanthraquinon liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu seinen Dihydroxy-Gegenstücken eindeutige chemische und biologische Eigenschaften verleiht.

Eigenschaften

IUPAC Name |

1-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLXPCBPYBNQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020722 | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline] | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol | |

CAS No. |

129-43-1 | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFU129OE9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

193.8 °C | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.